molecular formula C14H16N4O2 B1344441 3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1119452-61-7

3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B1344441
M. Wt: 272.3 g/mol
InChI Key: HDKIXRPNAMOHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon made up of two fused cyclohexane rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and the tetrahydronaphthalene group. The oxadiazole ring is a heterocycle, meaning it contains atoms of at least two different elements. This could potentially have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data, it’s difficult to provide an analysis of these properties for this compound .

Scientific Research Applications

Pharmacological Properties and Drug Development

1,2,4-Oxadiazole derivatives, including compounds similar to 3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide, have been studied extensively for their varied pharmacological properties. These compounds are known for their antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities. They function by interacting with biomacromolecules through hydrogen bond interactions, enhancing their pharmacological activity. Recent research highlights the synthesis and pharmacological evaluation of oxadiazole derivatives, showcasing their potential in developing new therapeutic agents with improved efficacy and safety profiles (Wang et al., 2022).

Metal-Ion Sensing Applications

Oxadiazoles, particularly 1,3,4-oxadiazole derivatives, have been identified as promising scaffolds for the development of chemosensors, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This has encouraged their use in the creation of sensitive and selective sensors for various metal ions, highlighting the versatility of oxadiazole derivatives beyond pharmacological applications (Sharma et al., 2022).

Synthesis and Biological Roles

The synthesis methods and biological significance of 1,3,4-oxadiazoles have been a subject of extensive research. These compounds have been synthesized through various innovative methods, which have enabled the exploration of their medicinal applications. 1,3,4-Oxadiazoles play a crucial role in the development of new medicinal entities for treating a wide array of diseases, emphasizing the importance of these heterocyclic compounds in drug discovery and development (Nayak & Poojary, 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being studied for its chemical properties, future research might focus on exploring its reactivity or synthesizing related compounds .

properties

IUPAC Name

3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-8-12-17-14(20-18-12)13(19)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8,15H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKIXRPNAMOHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC(=NO3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.